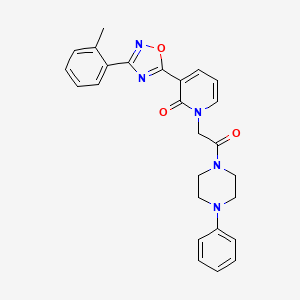

![molecular formula C19H16N6OS B2606608 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide CAS No. 2034383-83-8](/img/structure/B2606608.png)

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

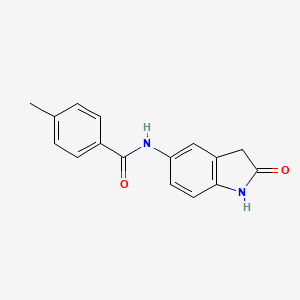

The synthesis of these types of compounds often involves the reaction of appropriate precursors under specific conditions12. The exact method would depend on the specific substituents present in the final compound.Molecular Structure Analysis

The molecular structures of these compounds are typically established by NMR and MS analysis1. The exact structure would depend on the specific substituents present in the final compound.

Chemical Reactions Analysis

These compounds can undergo a variety of chemical reactions, depending on the specific substituents present. For example, they might participate in oxidation-reduction reactions2.Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds would depend on the specific substituents present. For example, their absorption spectra can be analyzed using UV-visible spectroscopy2.

Scientific Research Applications

Antiviral Potential

The synthesis of benzimidazole derivatives incorporating the triazole moiety, closely related to the queried compound, has been explored for antiviral activity. Specifically, some derivatives showed significant activity against the hepatitis C virus (HCV), underscoring the importance of substituents at the benzimidazole position for inhibiting HCV (Youssif et al., 2016).

Antimicrobial Activity

Research into the antimicrobial properties of compounds related to the one has demonstrated promising results. For instance, the synthesis and evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus revealed significant antimicrobial activities against various bacterial and fungal strains (Rezki, 2016). Similarly, novel triazole derivatives were synthesized and showed potent antimicrobial activities, highlighting the therapeutic potential of such compounds (Altıntop et al., 2011).

Antifungal and Antitumor Applications

Derivatives of the compound, particularly those incorporating the imidazo[2,1-b]thiazole moiety, have been synthesized and evaluated for antifungal activity, demonstrating efficacy comparable to standard treatments against dermatophyte strains (Çapan et al., 1999). Furthermore, the antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings has been investigated, with some compounds showing considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).

Drug-likeness Properties

In silico studies have been conducted to predict the drug-likeness of similar compounds, with a focus on their antibacterial, antifungal, and antimycobacterial activities. These studies suggest that the synthesized compounds possess excellent drug-likeness properties, indicating their potential as therapeutic agents (Pandya et al., 2019).

Safety And Hazards

Future Directions

Given the biological activity exhibited by some benzotriazole and imidazothiazole derivatives, these classes of compounds could be further explored for the design and development of new therapeutic agents1.

Please note that while this information might be helpful, it might not directly apply to your specific compound. For a comprehensive analysis of your specific compound, more specific information or experimental data might be needed.

properties

IUPAC Name |

2-(benzotriazol-1-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c26-18(12-25-17-8-4-3-7-15(17)22-23-25)20-14-6-2-1-5-13(14)16-11-24-9-10-27-19(24)21-16/h1-8,11H,9-10,12H2,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEZZUVGOXMUEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)CN4C5=CC=CC=C5N=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-(N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)sulfamoyl)benzoate](/img/structure/B2606525.png)

![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![[2-[(3,4-Dimethoxyphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2606534.png)

![2-Amino-4-[methyl(methylsulfonyl)amino]butanamide;hydrochloride](/img/structure/B2606541.png)

![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)